N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide is an organic compound with a complex structure that includes a piperidine ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 2-methylphenylacetic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the methylphenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-methylphenyl)-2-(morpholin-1-yl)acetamide
- N-(2-methylphenyl)-2-(azepan-1-yl)acetamide
Uniqueness
N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to its specific structural features, such as the presence of a piperidine ring and a methylphenyl group
Properties
IUPAC Name |
N-(2-methylphenyl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-14(17)11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQUXGMHVZDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877594 |
Source
|
Record name | N-(O-TOLYL)-3-N'-PIPERIDINOACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13993-02-7 |
Source
|
Record name | N-(O-TOLYL)-3-N'-PIPERIDINOACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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